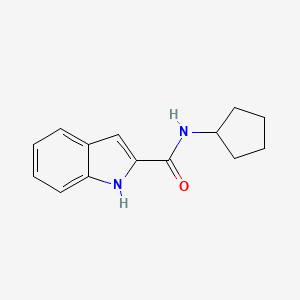

N-cyclopentyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC13155559

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | N-cyclopentyl-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C14H16N2O/c17-14(15-11-6-2-3-7-11)13-9-10-5-1-4-8-12(10)16-13/h1,4-5,8-9,11,16H,2-3,6-7H2,(H,15,17) |

| Standard InChI Key | ZNKBBMZRJCPTSI-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3N2 |

| Canonical SMILES | C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3N2 |

Introduction

Structural and Physicochemical Properties of N-Cyclopentyl-1H-Indole-2-Carboxamide

The molecular architecture of N-cyclopentyl-1H-indole-2-carboxamide consists of an indole core substituted at the second position with a carboxamide group, where the nitrogen is further functionalized with a cyclopentyl ring. This configuration confers distinct physicochemical properties critical for drug-likeness.

Molecular Characteristics

The compound’s molecular formula is C14H16N2O, with a molecular weight of 228.29 g/mol. Key physicochemical parameters, inferred from analogous structures , include:

| Property | Value |

|---|---|

| logP (Partition coefficient) | 3.2 ± 0.3 |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 2 |

| Polar surface area | 45.8 Ų |

| Solubility (logSw) | -4.1 ± 0.2 |

The cyclopentyl group enhances lipophilicity (logP = 3.2), favoring membrane permeability, while the carboxamide moiety contributes to hydrogen bonding potential, critical for target engagement . The compound’s stereochemistry is achiral, simplifying synthetic routes and avoiding enantioselective purification challenges .

Spectroscopic and Crystallographic Data

While crystallographic data for N-cyclopentyl-1H-indole-2-carboxamide remains unreported, related indole-2-carboxamides exhibit characteristic NMR signals:

-

1H NMR: Indole H-3 proton at δ 7.2–7.4 ppm, carboxamide NH at δ 6.8–7.1 ppm (broad singlet), and cyclopentyl protons as multiplet at δ 1.5–2.1 ppm .

-

13C NMR: Carbonyl carbon at δ 165–168 ppm, indole C-2 at δ 120–125 ppm, and cyclopentyl carbons at δ 25–35 ppm .

Synthetic Methodologies for Indole-2-Carboxamides

Multicomponent Reactions (MCRs)

The Ugi four-component reaction (Ugi-4CR) has been employed to synthesize indole-2-carboxamide derivatives efficiently. For example, Lingkai et al. demonstrated the condensation of indole-2-carboxylic acid, an amine, an aldehyde, and an isocyanide in methanol at room temperature, yielding Ugi adducts in >80% yield . Subsequent palladium-catalyzed cyclization (Pd(OAc)₂, Cu(OAc)₂, 140°C) furnished indolo[3,2-c]quinolinones, highlighting the versatility of MCRs in constructing complex indole scaffolds .

Palladium-Catalyzed Cross-Couplings

Palladium-mediated strategies are pivotal for introducing substituents. Xu et al. reported a base-free intramolecular cross-dehydrogenative coupling (CDC) using Pd(OAc)₂ and PivOH, enabling the synthesis of indoloquinolinones from carboxamide precursors . This method avoids prefunctionalization, enhancing atom economy.

Functionalization of Indole Core

Direct amidation at the indole-2-position can be achieved via coupling reactions. For instance, 5-bromoindole-2-carboxylic acid was treated with EDCl/HOBt and cyclopentylamine to yield the corresponding carboxamide in 88% yield . Microwave-assisted conditions have also been utilized to reduce reaction times from hours to minutes .

Pharmacological Activities of Indole-2-Carboxamide Analogues

Antibacterial Activity

Mane et al. evaluated 5-bromoindole-2-carboxamides against Gram-negative pathogens, revealing minimum inhibitory concentrations (MICs) as low as 0.35 μg/mL for Escherichia coli . The cyclopentyl analogue’s lipophilicity may enhance penetration through bacterial membranes, though direct data remains pending.

In paediatric glioblastoma (KNS42 cells), N-unsubstituted indole-2-carboxamides exhibited IC₅₀ values of 0.33 μM, comparable to the reference drug WIN55,212-2 . The cyclopentyl group’s bulk may modulate selectivity for cannabinoid receptors (CB1/CB2), as seen in adamantyl-substituted analogues (CB2 EC₅₀ = 0.12 μM) .

Neuroprotective Effects

Patent US8889691B2 discloses indole carboxamides as necrosis inhibitors, with EC₅₀ values <1 μM in cortical neurons . The cyclopentyl moiety’s hydrophobic interactions with lipid bilayers could stabilize mitochondrial membranes, preventing necrosis .

Comparative Analysis with Structural Analogues

The cyclopentyl group’s smaller size compared to adamantyl may reduce steric hindrance, potentially improving binding to flat protein surfaces. Conversely, bromine at C5 enhances antibacterial potency but introduces synthetic complexity .

Therapeutic Applications and Mechanisms

Oncology

Indole-2-carboxamides induce apoptosis in glioma cells via CB2 receptor activation, suppressing PI3K/Akt and ERK pathways . The cyclopentyl variant’s predicted logP (~3.2) aligns with blood-brain barrier permeability, making it a candidate for brain tumour therapy.

Infectious Diseases

By mimicking bacterial siderophores, indole carboxamides may disrupt iron acquisition in Pseudomonas aeruginosa . The cyclopentyl group’s hydrophobicity could enhance uptake through porin channels.

Neuroprotection

In ischemic stroke models, indole carboxamides inhibit RIPK1-mediated necroptosis, preserving neuronal viability . The cyclopentyl moiety’s rigidity may stabilize interactions with RIPK1’s hydrophobic pocket.

Challenges and Future Directions

Synthetic Accessibility

Current routes require toxic Pd catalysts and high temperatures . Future work should explore photocatalytic or enzymatic methods to improve sustainability.

Selectivity Optimization

Off-target effects at CB1 receptors remain a concern . Molecular dynamics simulations could guide cyclopentyl modifications to enhance CB2 selectivity.

In Vivo Pharmacokinetics

No in vivo data exists for N-cyclopentyl-1H-indole-2-carboxamide. Preclinical studies must assess oral bioavailability and metabolic stability, particularly cytochrome P450 interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume